

# Aficamten for Non-Obstructive Hypertrophic Cardiomyopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aficamten |           |
| Cat. No.:            | B8198243  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aficamten is an investigational, selective, small molecule cardiac myosin inhibitor designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM). In non-obstructive hypertrophic cardiomyopathy (nHCM), a condition characterized by myocardial hypertrophy without significant left ventricular outflow tract (LVOT) obstruction, aficamten targets the underlying pathophysiology by decreasing the number of active actin-myosin cross-bridges during the cardiac cycle. This mechanism aims to alleviate symptoms and improve cardiac function in a patient population with limited therapeutic options.

These application notes provide a summary of the key clinical findings for **aficamten** in nHCM, detailed experimental protocols from clinical trials, and a representative in vitro assay for evaluating cardiac myosin inhibitors.

## **Data Presentation**

The following tables summarize the quantitative data from the REDWOOD-HCM (Randomized Evaluation of Dosing With CK-274 in Obstructive Outflow Disease in HCM) Cohort 4 trial, which specifically evaluated **aficamten** in patients with symptomatic nHCM.

Table 1: Baseline Characteristics of Patients in REDWOOD-HCM Cohort 4



| Characteristic                                                                   | Value (N=41) |
|----------------------------------------------------------------------------------|--------------|
| Age, mean (SD), years                                                            | 56 (16)      |
| Female, n (%)                                                                    | 24 (59%)     |
| NYHA Class, n (%)                                                                |              |
| Class II                                                                         | 21 (51.2%)   |
| Class III                                                                        | 20 (48.8%)   |
| LVEF, mean (SD), %                                                               | 64.6 (9.1)   |
| NT-proBNP, pg/mL                                                                 | >300         |
| Data sourced from presentations of the REDWOOD-HCM Cohort 4 trial results.[1][2] |              |

Table 2: Efficacy of Aficamten in nHCM (REDWOOD-HCM Cohort 4)

| Endpoint                                                                       | Result                                                                                 | p-value           |
|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-------------------|
| Change in NT-proBNP at<br>Week 10                                              | -56% to -66% reduction from baseline                                                   | <0.001 to <0.0001 |
| Change in hs-cTnI at Week 10                                                   | -22% reduction from baseline                                                           | <0.005            |
| Improvement in NYHA Class<br>by ≥1 at Week 10                                  | 55% of patients                                                                        | Not reported      |
| Patients becoming<br>asymptomatic (NYHA Class I)<br>at Week 10                 | 29% of patients                                                                        | Not reported      |
| Improvement in KCCQ-CSS at<br>Week 10                                          | 55% of patients with clinically relevant improvements; mean improvement of 10.6 points | <0.0001           |
| Data compiled from various reports of the REDWOOD-HCM Cohort 4 trial.[1][3][4] |                                                                                        |                   |



Table 3: Safety and Tolerability of Aficamten in nHCM (REDWOOD-HCM Cohort 4)

| Observation                                                                         | Finding                                               |
|-------------------------------------------------------------------------------------|-------------------------------------------------------|
| Mean Change in LVEF                                                                 | -5.4% (modest reduction)                              |
| Patients with LVEF < 50%                                                            | 3 patients (8%), asymptomatic, resolved after washout |
| Drug Discontinuations due to Adverse Events                                         | None                                                  |
| Most Common Adverse Events                                                          | Mild fatigue (9.8%), dizziness (7.3%)                 |
| Information gathered from the safety findings of the REDWOOD-HCM Cohort 4 trial.[1] |                                                       |

# Experimental Protocols Clinical Trial Protocol: REDWOOD-HCM Cohort 4 (Phase 2)

This protocol provides a detailed methodology for the open-label evaluation of **aficamten** in patients with symptomatic nHCM.

- 1. Patient Population:
- Inclusion criteria:
  - Diagnosed with symptomatic nHCM (NYHA Class II or III).[4]
  - Left ventricular ejection fraction (LVEF) ≥ 60%.[1]
  - N-terminal pro-B-type natriuretic peptide (NT-proBNP) > 300 pg/mL.[1]
  - Left ventricular outflow tract (LVOT) gradient ≤ 30 mmHg at rest and with provocation.[1]
- 2. Study Design:
- An open-label, single-arm study.[1]



- Total duration of 12 weeks, including a 10-week treatment period and a 2-week washout period.[2][4]
- 3. Treatment Regimen:
- Initial dose of aficamten: 5 mg once daily.[1]
- Dose escalation: The dose was titrated up to 10 mg and a maximum of 15 mg based on echocardiographic LVEF monitoring at weeks 2, 4, and 6.[4]
  - Dose adjustments were made to maintain LVEF ≥ 50%.
- 4. Assessments:
- Primary Endpoints: Safety and tolerability of aficamten.
- Secondary and Exploratory Endpoints:
  - Change in NT-proBNP and high-sensitivity cardiac troponin I (hs-cTnI) levels from baseline to week 10.[1]
  - Change in New York Heart Association (NYHA) functional class.[4]
  - Change in Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS).
  - Echocardiographic assessments of LVEF at baseline and throughout the study.[1]
- 5. Study Visits:
- Baseline visit for eligibility screening and baseline measurements.
- Follow-up visits at weeks 2, 4, 6, 10, and 12 for safety assessments, echocardiography, and collection of biomarker and patient-reported outcome data.[4]

## In Vitro Protocol: Cardiac Myosin ATPase Activity Assay

This representative protocol describes a method for evaluating the inhibitory activity of compounds like **aficamten** on cardiac myosin ATPase.



- 1. Materials and Reagents:
- · Purified bovine or human cardiac myosin.
- Actin, tropomyosin, and troponin complex for reconstituted thin filaments.
- Assay Buffer: 12 mM PIPES (pH 6.8), 2 mM MgCl<sub>2</sub>, 10 mM KCl, 1 mM DTT.
- ATP solution.
- NADH.
- Lactate dehydrogenase (LDH).
- Pyruvate kinase (PK).
- Phosphoenolpyruvate (PEP).
- Test compound (e.g., aficamten) dissolved in DMSO.
- 384-well microplate.
- Plate reader capable of measuring absorbance at 340 nm.

#### 2. Procedure:

- Preparation of Myosin Solution: Prepare a working solution of cardiac myosin in the assay buffer.
- Preparation of Reagent Mix: Prepare a reagent mix containing assay buffer, NADH, LDH, PK, PEP, and ATP.
- Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.
- Reaction Initiation: Add the myosin solution to the wells, followed by the reagent mix to initiate the reaction.



- Measurement: Immediately place the microplate in a plate reader pre-set to 340 nm and 37°C. Measure the rate of NADH oxidation (decrease in absorbance at 340 nm) over time.
   This rate is proportional to the rate of ATP hydrolysis by myosin.
- Data Analysis:
  - Calculate the initial rate of reaction for each concentration of the test compound.
  - Normalize the rates to the DMSO control.
  - Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of **aficamten** in cardiomyocytes.





Click to download full resolution via product page

Caption: Experimental workflow of the REDWOOD-HCM Cohort 4 trial.





Click to download full resolution via product page

Caption: Logical relationship of **aficamten**'s mechanism to its therapeutic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo preclinical pharmacokinetic characterization of aficamten, a small molecule cardiac myosin inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytokinetics.com [cytokinetics.com]
- To cite this document: BenchChem. [Aficamten for Non-Obstructive Hypertrophic Cardiomyopathy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198243#aficamten-for-non-obstructive-hypertrophic-cardiomyopathy]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com